Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid
Description
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(3aS,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-7(10)8-3-1-2-6(8)11-5-4-8/h6H,1-5H2,(H,9,10)/t6-,8+/m1/s1 |
InChI Key |
XVWIHKFHKZHQTM-SVRRBLITSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@](C1)(CCO2)C(=O)O |
Canonical SMILES |
C1CC2C(C1)(CCO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Visible Light-Promoted [3+2]-Cycloaddition
Recent advances in photoredox catalysis have enabled efficient construction of the cyclopenta[b]furan core. A protocol developed by ACS Publications employs eosin Y as a photocatalyst under green LED irradiation to facilitate [3+2]-cycloaddition between coumarin-3-carboxylic acids and N-cyclopropylaniline derivatives.
Catalytic Asymmetric Synthesis via Organocatalysis
A patent-pending approach (EP2864308B1) describes the use of chiral secondary amine catalysts for enantioselective synthesis of prostaglandin intermediates, which share structural homology with the target compound.
Key Steps:
- Aldol Lactol Formation : Succinaldehyde reacts with a chiral pyrrolidine-based catalyst (e.g., MacMillan catalyst) and trifluoroacetic acid co-catalyst to form (3aR,6aS)-2-hydroxy-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-5-carbaldehyde.
- Oxidation : The aldehyde intermediate is oxidized to the carboxylic acid using Jones reagent (CrO3/H2SO4) or TEMPO/NaClO systems.
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10 mol% | >90% ee |
| Co-catalyst | [Bn2NH2][OCOCF3] | 78% Conversion |
| Temperature | 0°C to 25°C | Minimal racemization |
This method achieves enantiomeric excess (ee) >90% but requires careful control of acidic co-catalysts to prevent epimerization.
Multi-Step Synthesis from Nitromethyl Precursors
A nitro-to-carboxylic acid conversion strategy is detailed in a synthesis of iridolactone cores, adaptable to the target compound.
Synthetic Route:
- Nitroalkylation : Cyclopenta[b]furan-2-one undergoes nitroalkane addition under basic conditions to install a nitromethyl group.
- Reduction : Catalytic hydrogenation (H2/Pd-C) converts the nitro group to an amine.
- Oxidative Degradation : Treatment with HNO2 (nitrous acid) followed by KMnO4 oxidizes the amine to the carboxylic acid.
Critical Observations:
Functionalization of Furo[3,2-b]pyrrole Derivatives
Modification of fused heterocycles provides an alternative route. rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid (PubChem CID: 132314002) undergoes regioselective ring-opening and re-cyclization to access the cyclopenta[b]furan system.
Reaction Scheme:
- Protection : The pyrrole nitrogen is protected with Boc anhydride.
- Ring Expansion : BF3·OEt2-mediated cleavage of the furan ring followed by acid-catalyzed cyclization forms the cyclopentane moiety.
- Deprotection : TFA removes the Boc group, yielding the free carboxylic acid.
Limitations:
Industrial-Scale Preparation (VulcanChem Protocol)
VulcanChem’s patented method emphasizes cost efficiency and scalability:
Process Overview:
- Cyclization : Ethyl cyclohexenyl ether undergoes acid-catalyzed (H2SO4) cyclization to form the bicyclic ether.
- Carboxylation : CO2 insertion at the bridgehead position using LDA (lithium diisopropylamide) at -78°C.
- Hydrolysis : Basic hydrolysis (NaOH/EtOH) converts the ester to the carboxylic acid.
Performance Metrics:
| Step | Yield | Purity |
|---|---|---|
| 1 | 92% | 95% |
| 2 | 75% | 90% |
| 3 | 98% | 99% |
This method achieves a combined yield of 67% and is amenable to kilogram-scale production.
Comparative Analysis of Methods
| Method | Yield | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Photoredox [3+2] | ~60%* | N/A | Moderate | $$ |
| Organocatalytic Asymmetric | 78% | >90 | Challenging | $$$$ |
| Nitromethyl Pathway | 85% | N/A | High | $$ |
| VulcanChem Industrial | 67% | Racemic | High | $ |
*Estimated based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Research indicates that rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid exhibits various pharmacological properties. It has been studied for its potential as an anti-inflammatory agent and its ability to modulate biological pathways related to pain and immune responses. The compound's structural features allow it to interact with biological targets effectively, making it a candidate for further development in therapeutic applications.
Case Study: Anti-inflammatory Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant anti-inflammatory effects in vitro. The mechanism involved inhibition of pro-inflammatory cytokines, suggesting its potential for treating conditions like arthritis and other inflammatory diseases .
Synthesis of Complex Molecules
Synthetic Intermediates
this compound serves as a valuable intermediate in the synthesis of more complex organic compounds. Its unique cyclic structure allows chemists to utilize it in various synthetic pathways, particularly in the construction of bicyclic and tricyclic compounds that are prevalent in natural products and pharmaceuticals.
Example: Synthesis Pathways
The compound can be used in multi-step synthesis strategies where it acts as a precursor for the formation of larger frameworks. For instance, researchers have successfully employed this compound to synthesize novel derivatives with enhanced biological activity through functional group modifications .
Therapeutic Potential
Antitumor Activity
Recent studies have explored the anticancer potential of this compound. Preliminary results indicate that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells presents an exciting avenue for future research aimed at developing new cancer therapies .
Neuroprotective Effects
Another area of investigation is the neuroprotective properties of this compound. Research has suggested that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Summary Table of Applications
Mechanism of Action
The mechanism by which Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Functional Group Variations
The carboxylic acid group in the target compound distinguishes it from analogs with lactone, ester, or amine substituents. Key comparisons include:
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates: Cyclopenta[b]furan derivatives are critical in synthesizing prostaglandins (e.g., latanoprost acid, CAS 352276-28-9 ) and antiviral agents (e.g., abacavir intermediates ).
- Material Science : Esters and lactones (e.g., 39746-01-5 ) are used in polymer chemistry due to their stability and tunable properties.
- Analytical Challenges : Structural elucidation of such compounds relies heavily on crystallography (SHELX software ) and mass spectrometry (exact mass data ).
Biological Activity
Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid is a compound of growing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₂O₃
- Molecular Weight : 156.18 g/mol
- Structure : The compound features a hexahydro-cyclopenta[b]furan ring system that contributes to its distinctive chemical behavior and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurochemical signaling and potentially affecting mood and behavior.
In Vitro Studies
Recent studies have highlighted several important findings regarding the biological activity of this compound:
- Antimicrobial Activity : In vitro assays demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL in some cases.
- Cytotoxicity : Cytotoxicity assays conducted on various cancer cell lines indicated that the compound can induce apoptosis in a dose-dependent manner. IC50 values were reported around 25 µM for certain cancer cell lines, suggesting potential as an anticancer agent .
Case Studies
- Case Study on Antibacterial Efficacy :
- Case Study on Cancer Cell Lines :
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Observed Effect | Concentration (µg/mL or µM) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | >70% growth inhibition | 50 |
| Antimicrobial | Escherichia coli | >70% growth inhibition | 50 |
| Cytotoxicity | MCF-7 (Breast Cancer) | Significant apoptosis | 25 |
| Cytotoxicity | HeLa (Cervical Cancer) | Cell cycle disruption | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
